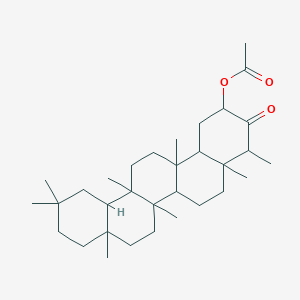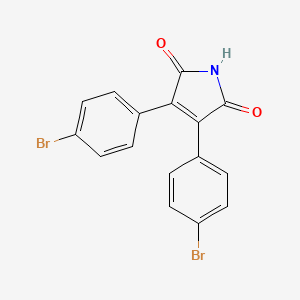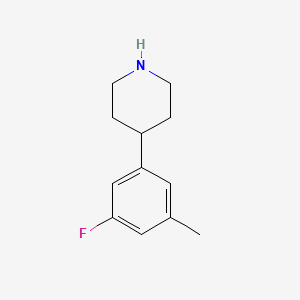
4-(4-(Trifluoromethyl)benzyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Trifluoromethyl)benzyl)benzoic acid is an organic compound that features a benzyl group substituted with a trifluoromethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)benzyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzyl chloride and benzoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-(Trifluoromethyl)benzyl chloride is reacted with benzoic acid in the presence of a base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Trifluoromethyl)benzyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Trifluoromethyl)benzyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(Trifluoromethyl)benzyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-(4-(Trifluoromethyl)benzyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a benzyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyl group provides a site for further functionalization.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H11F3O2 |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
4-[[4-(trifluoromethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(19)20/h1-8H,9H2,(H,19,20) |
Clave InChI |
AUUCVVVVWBYHHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)

